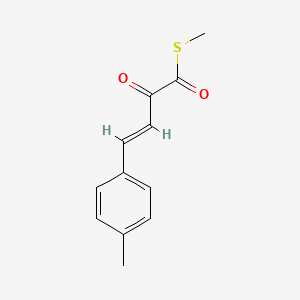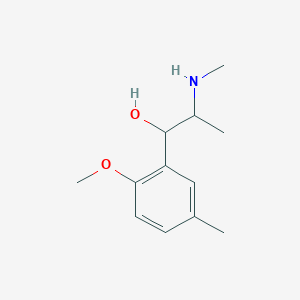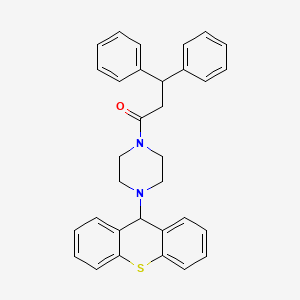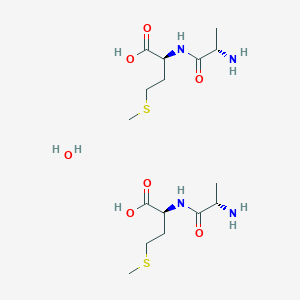![molecular formula C18H13ClN2 B12521574 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- CAS No. 676530-54-4](/img/structure/B12521574.png)
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is a heterocyclic compound that features a naphthoimidazole core structure with a 4-chlorophenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthoimidazole core.
Aplicaciones Científicas De Investigación
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has explored its potential as a therapeutic agent against multi-drug resistant infections.
Industry: It is used in the development of functional materials and dyes for solar cells.
Mecanismo De Acción
The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Naphtho[2,3-d]imidazole: A similar compound without the 4-chlorophenylmethyl substituent.
1H-benzo[f]benzimidazole: Another related compound with a different core structure.
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione: A derivative with additional functional groups.
Uniqueness
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is unique due to its specific substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
676530-54-4 |
|---|---|
Fórmula molecular |
C18H13ClN2 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C18H13ClN2/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9H2,(H,20,21) |
Clave InChI |
PVBAXBYVEKRZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)






![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)

![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
